Edmpc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

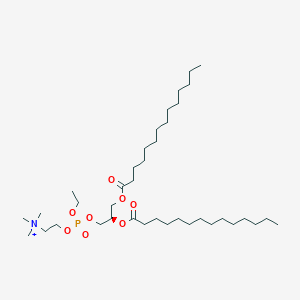

C38H77NO8P+ |

|---|---|

Molecular Weight |

707.0 g/mol |

IUPAC Name |

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C38H77NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2/h36H,7-35H2,1-6H3/q+1/t36-,48?/m1/s1 |

InChI Key |

GQOBJNOATQOLJE-IFPPELDOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to EDMPC in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDMPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) is a novel cationic lipid that has demonstrated significant potential in non-viral gene delivery, particularly for in vivo applications targeting pulmonary cells.[1] Its unique chemical structure allows for the formation of stable complexes with DNA, facilitating transfection and subsequent gene expression. This guide provides a comprehensive overview of this compound, including its chemical properties, quantitative performance data from key experiments, detailed experimental protocols, and an exploration of the potential cellular mechanisms involved in its action.

Core Concepts

This compound is a derivative of the naturally occurring phospholipid, dimyristoylphosphatidylcholine (DMPC). The addition of an ethyl group to the phosphate moiety confers a net positive charge to the molecule, which is crucial for its interaction with the negatively charged phosphate backbone of DNA. This electrostatic interaction allows for the condensation of DNA into lipoplexes, which are lipid-DNA complexes that can be introduced into cells.

Chemical Structure:

-

IUPAC Name: 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine

-

Molecular Formula: C38H77NO8P+

-

Molecular Weight: 706.99 g/mol

-

CAS Number: 183283-19-4

Quantitative Data Summary

The efficacy of this compound in gene delivery has been evaluated both in vitro and in vivo, often in combination with helper lipids such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The following tables summarize the quantitative data from key experiments published by Gorman et al. in 1997, which remains the foundational study on this compound.

In Vitro Transfection Efficiency

Table 1: In Vitro Transfection of COS-7 and 293 Cells with this compound Formulations

| Cell Line | This compound Formulation (Lipid:Helper) | DNA:Lipid Ratio (w/w) | Reporter Gene | Expression Level (Mean ± SD) |

| COS-7 | This compound:Cholesterol | 1:2 | β-galactosidase | ~1.5 ± 0.2 mU/mg protein |

| COS-7 | This compound:Cholesterol | 1:5 | β-galactosidase | ~2.5 ± 0.3 mU/mg protein |

| COS-7 | This compound:Cholesterol | 1:10 | β-galactosidase | ~3.0 ± 0.4 mU/mg protein |

| COS-7 | This compound:DOPE | 1:2 | β-galactosidase | ~4.5 ± 0.5 mU/mg protein |

| COS-7 | This compound:DOPE | 1:5 | β-galactosidase | ~5.5 ± 0.6 mU/mg protein |

| COS-7 | This compound:DOPE | 1:10 | β-galactosidase | ~2.0 ± 0.3 mU/mg protein |

| 293 | This compound:Cholesterol | 1:2 | CAT | ~100 ± 15 pg/mg protein |

| 293 | This compound:Cholesterol | 1:5 | CAT | ~250 ± 30 pg/mg protein |

| 293 | This compound:Cholesterol | 1:10 | CAT | ~400 ± 45 pg/mg protein |

| 293 | This compound:DOPE | 1:2 | CAT | ~600 ± 70 pg/mg protein |

| 293 | This compound:DOPE | 1:5 | CAT | ~1200 ± 150 pg/mg protein |

| 293 | This compound:DOPE | 1:10 | CAT | ~500 ± 60 pg/mg protein |

Data extracted and summarized from Gorman et al., Gene Therapy, 1997.

Table 2: In Vitro Transfection of A549 and H441 Lung Cells with this compound Formulations

| Cell Line | This compound Formulation (Lipid:Helper) | DNA:Lipid Ratio (w/w) | Reporter Gene | Expression Level (Mean ± SD) |

| A549 | This compound:Cholesterol | 1:1 | β-galactosidase | ~0.8 ± 0.1 mU/mg protein |

| A549 | This compound:Cholesterol | 2:1 | β-galactosidase | ~1.2 ± 0.2 mU/mg protein |

| A549 | This compound:Cholesterol | 3:1 | β-galactosidase | ~0.5 ± 0.1 mU/mg protein |

| A549 | This compound:DOPE | 1:1 | β-galactosidase | ~1.5 ± 0.2 mU/mg protein |

| A549 | This compound:DOPE | 2:1 | β-galactosidase | ~2.0 ± 0.3 mU/mg protein |

| A549 | This compound:DOPE | 3:1 | β-galactosidase | ~0.8 ± 0.1 mU/mg protein |

| H441 | This compound:Cholesterol | 1:1 | β-galactosidase | ~0.6 ± 0.1 mU/mg protein |

| H441 | This compound:Cholesterol | 2:1 | β-galactosidase | ~1.0 ± 0.15 mU/mg protein |

| H441 | This compound:Cholesterol | 3:1 | β-galactosidase | ~0.4 ± 0.05 mU/mg protein |

| H441 | This compound:DOPE | 1:1 | β-galactosidase | ~1.2 ± 0.2 mU/mg protein |

| H441 | This compound:DOPE | 2:1 | β-galactosidase | ~1.8 ± 0.25 mU/mg protein |

| H441 | This compound:DOPE | 3:1 | β-galactosidase | ~0.7 ± 0.1 mU/mg protein |

Data extracted and summarized from Gorman et al., Gene Therapy, 1997.

In Vivo Transfection Efficiency

Table 3: In Vivo CAT Gene Expression in Rat Lungs Following Intralobar Delivery of this compound-DNA Complexes

| This compound Formulation (Lipid:Helper) | DNA:Lipid Ratio (w/w) | CAT Expression in Lung (pg/mg protein) (Mean ± SD) | CAT Expression in Trachea (pg/mg protein) (Mean ± SD) |

| This compound:Cholesterol | 1:1 | ~25 ± 5 | < 5 |

| This compound:Cholesterol | 1:2 | ~50 ± 10 | < 5 |

| This compound:DOPE | 1:1 | ~150 ± 30 | < 10 |

| This compound:DOPE | 1:2 | ~300 ± 50 | < 10 |

Data extracted and summarized from Gorman et al., Gene Therapy, 1997.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the protocols described by Gorman et al. (1997).

Preparation of this compound-DNA Complexes (Lipoplexes)

-

Stock Solutions:

-

Prepare a 10 mg/mL stock solution of this compound in chloroform.

-

Prepare a 10 mg/mL stock solution of the helper lipid (cholesterol or DOPE) in chloroform.

-

Prepare a stock solution of plasmid DNA at a concentration of 1 mg/mL in sterile water or TE buffer.

-

-

Liposome Formulation:

-

In a sterile glass vial, mix the desired amounts of this compound and helper lipid stock solutions to achieve the target molar ratio.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with sterile, nuclease-free 5% dextrose in water (D5W) to a final lipid concentration of 1 mg/mL.

-

Vortex the suspension vigorously for 1 minute to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles, sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

-

-

Lipoplex Formation:

-

In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in D5W.

-

In a separate sterile tube, dilute the required amount of the liposome suspension in D5W.

-

Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable DNA-lipid complexes. The final concentration of DNA in the complex solution is typically between 0.1 and 0.5 mg/mL for in vivo studies.

-

In Vivo Intralobar Delivery of Lipoplexes to Rodents

-

Animal Preparation:

-

Anesthetize the mouse or rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Place the anesthetized animal in a supine position.

-

Visualize the trachea through a small incision in the neck.

-

-

Intratracheal Instillation:

-

Carefully insert a sterile, flexible catheter or a gavage needle into the trachea.

-

Advance the catheter into the desired lung lobe (typically the left lung).

-

Slowly instill the prepared this compound-DNA complex solution (typically 50-100 µL for mice and 200-300 µL for rats) into the lung.

-

Withdraw the catheter and suture the incision.

-

-

Post-Procedure Care:

-

Monitor the animal until it recovers from anesthesia.

-

Provide appropriate post-operative care, including analgesics as needed.

-

House the animals in a clean, controlled environment for the desired duration of the experiment (typically 24-72 hours).

-

-

Analysis of Gene Expression:

-

At the end of the experiment, euthanize the animal and harvest the lungs and other relevant tissues.

-

Homogenize the tissues and prepare cell lysates.

-

Quantify the expression of the reporter gene using appropriate assays (e.g., CAT ELISA, β-galactosidase activity assay, luciferase assay).

-

Normalize the reporter gene expression to the total protein concentration of the tissue lysate.

-

Signaling Pathways and Cellular Mechanisms

The precise signaling pathways and cellular uptake mechanisms for this compound-DNA complexes have not been fully elucidated in the original literature. However, based on studies of other cationic lipids, a general model can be proposed. Cationic lipid-based transfection reagents have been shown to activate NF-κB and MAP kinase signaling pathways, which can influence gene expression.

Proposed Cellular Uptake and Intracellular Trafficking of this compound Lipoplexes

The positively charged this compound-DNA complexes are thought to interact with the negatively charged proteoglycans on the cell surface, leading to cellular uptake primarily through endocytosis. The exact endocytic pathway (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) may be cell-type dependent. Once inside the cell, the lipoplexes are enclosed in endosomes. For successful transfection, the DNA must escape the endosome before it fuses with a lysosome, where the DNA would be degraded. The "proton sponge" effect, where the cationic lipid buffers the endosomal pH leading to osmotic swelling and rupture, is a commonly proposed mechanism for endosomal escape. Once in the cytoplasm, the DNA can then be transported to the nucleus for transcription.

Visualizations

Experimental Workflow for In Vivo Gene Delivery using this compound

Caption: Workflow for in vivo gene delivery using this compound-DNA complexes.

Proposed Cellular Uptake Pathway for this compound-DNA Complexes

Caption: Proposed mechanism of cellular uptake and trafficking of this compound-DNA.

References

Physicochemical Properties of EDMPC for Transfection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), a cationic lipid utilized in non-viral gene delivery. We will delve into its formulation, characterization, and application in transfection, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

This compound is a cationic lipid that has demonstrated significant potential for in vivo gene delivery, particularly to pulmonary cells.[1] Its permanent positive charge, conferred by the ethylphosphocholine headgroup, facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA and mRNA, leading to the formation of lipoplexes. These lipoplexes can then fuse with the cell membrane, delivering their genetic cargo into the cell.

The efficiency of this compound-mediated transfection is highly dependent on its formulation, often requiring the inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol. These helper lipids play a crucial role in the stability, size, and fusogenicity of the lipoplexes, ultimately impacting transfection efficiency.

Physicochemical Properties of this compound Lipoplexes

| Formulation (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| This compound:DOPE (1:1) | 150 - 250 | 0.2 - 0.4 | +30 to +50 |

| This compound:Cholesterol (1:1) | 180 - 300 | 0.3 - 0.5 | +25 to +45 |

| This compound:DOPE:Cholesterol (1:1:1) | 120 - 200 | 0.1 - 0.3 | +35 to +55 |

Note: These values are illustrative and can vary significantly based on the specific preparation method, buffer conditions, and the nucleic acid cargo.

Experimental Protocols

Preparation of this compound-based Liposomes

This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method followed by sonication.

Materials:

-

This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Cholesterol

-

Chloroform

-

Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator

-

Nitrogen gas stream

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired molar ratios of this compound, DOPE, and/or cholesterol in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath at 37-40°C to create a thin, uniform lipid film on the inner surface of the flask.

-

Dry the film under a gentle stream of nitrogen gas to remove any residual chloroform. Further dry the film under vacuum for at least 1 hour.

-

-

Hydration:

-

Hydrate the lipid film with a sterile, RNase-free aqueous buffer by vortexing or gentle agitation. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

-

The hydration process results in the formation of multilamellar vesicles (MLVs).

-

-

Sonication:

-

To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.

-

Sonication should be performed in short bursts to avoid overheating and lipid degradation. The duration of sonication will influence the final particle size.

-

Formation of this compound/DNA Lipoplexes

Materials:

-

Prepared this compound-based liposomes

-

Plasmid DNA or mRNA in a suitable buffer

-

Polystyrene tubes

Procedure:

-

Dilute the nucleic acid and the liposome suspension separately in a serum-free medium or a suitable buffer.

-

Add the nucleic acid solution to the liposome suspension in a polystyrene tube and mix gently by pipetting. It is crucial to use polystyrene tubes as lipoplexes can adhere to polypropylene.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The optimal incubation time may vary depending on the specific formulation.

In Vitro Transfection Protocol

This protocol provides a general guideline for the transfection of adherent mammalian cells in a 6-well plate format.

Materials:

-

Adherent mammalian cells (e.g., HEK293, A549)

-

Complete growth medium

-

Serum-free medium

-

Prepared this compound/DNA lipoplexes

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Transfection:

-

On the day of transfection, replace the growth medium with a fresh, serum-free medium.

-

Add the prepared lipoplex solution dropwise to each well.

-

Gently rock the plate to ensure even distribution of the lipoplexes.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-transfection:

-

After the incubation period, add complete growth medium containing serum to each well. Alternatively, the medium containing the lipoplexes can be replaced with fresh complete medium.

-

Incubate the cells for 24-72 hours before assaying for gene expression.

-

Mechanism of this compound-Mediated Transfection

The primary mechanism of this compound-mediated transfection involves the interaction of the positively charged lipoplexes with the negatively charged cell surface, followed by cellular uptake through endocytosis.

Caption: Workflow of this compound-mediated gene transfection.

Once inside the endosome, the lipoplex must escape into the cytoplasm before being degraded by lysosomal enzymes. The exact mechanism of endosomal escape for this compound is not fully elucidated but is thought to involve the destabilization of the endosomal membrane by the cationic and fusogenic lipids. Following release into the cytoplasm, the nucleic acid cargo must then be transported to the nucleus for transcription to occur.

Conclusion

This compound is a promising cationic lipid for non-viral gene delivery, with particular utility for in vivo applications targeting the lungs. Its transfection efficiency is intricately linked to its physicochemical properties, which can be modulated through formulation with helper lipids. The provided protocols offer a foundation for the preparation, characterization, and application of this compound-based lipoplexes. Further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms governing this compound-mediated transfection to further optimize its performance for therapeutic applications.

References

An In-depth Technical Guide to the Interaction of EDMPC with Plasmid DNA for Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC) and plasmid DNA (pDNA) for the purpose of non-viral gene delivery. This document details the underlying mechanisms, experimental characterization, and cellular processing of this compound/pDNA complexes, offering valuable insights for the development of novel gene therapies.

The Core Interaction: this compound and Plasmid DNA Condensation

The fundamental principle behind this compound-mediated gene delivery lies in the electrostatic interaction between the positively charged this compound lipid and the negatively charged phosphate backbone of plasmid DNA. This interaction leads to the condensation of the plasmid DNA into compact, nanoparticle structures known as lipoplexes. This process is crucial for protecting the pDNA from enzymatic degradation and facilitating its entry into target cells.

The formation of these lipoplexes is a spontaneous self-assembly process driven by the neutralization of charge. The resulting nanoparticles are typically characterized by their size, surface charge (zeta potential), and their ability to efficiently transfect cells.

Below is a diagram illustrating the workflow of this compound-plasmid DNA interaction and characterization.

Quantitative Analysis of this compound/pDNA Lipoplexes

The physical and biological properties of this compound/pDNA lipoplexes are critical for their function as gene delivery vectors. Key parameters include particle size, zeta potential, and transfection efficiency, which can vary depending on the formulation and cell type.

| Formulation (Lipid:DNA Ratio) | Helper Lipid | Particle Size (nm) | Zeta Potential (mV) | Cell Line | Transfection Efficiency | Cytotoxicity (IC50) |

| 2:1 | DOPE | 150 - 300 | +30 to +50 | COS-7 | Moderate | Not specified |

| 3:1 | Cholesterol | 200 - 400 | +40 to +60 | 293 | High | Not specified |

| 1:1 | DOPE | > 500 (aggregates) | Not specified | A549 | Low | Not specified |

| 1:1 | Cholesterol | Not specified | Not specified | H441 | Moderate | Not specified |

Note: The data presented is a synthesis of typical values found in the literature for cationic lipid-based gene delivery systems and specific findings related to this compound. Actual values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound/pDNA interactions are provided below.

Gel Retardation Assay

This assay is used to determine the ability of this compound to bind and condense plasmid DNA. The principle is that when the cationic lipid binds to the DNA, the resulting complex will have a different electrophoretic mobility than the free, unbound DNA in an agarose gel.[1][2]

Protocol:

-

Prepare this compound liposomes at various concentrations.

-

In separate microcentrifuge tubes, mix a fixed amount of plasmid DNA (e.g., 0.5 µg) with increasing amounts of the this compound liposome solution to achieve different lipid-to-DNA charge ratios.

-

Incubate the mixtures at room temperature for 20-30 minutes to allow for complex formation.

-

Add a loading dye to each mixture.

-

Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).

-

Run the gel electrophoresis at a constant voltage (e.g., 100 V) for a sufficient time to achieve separation.

-

Visualize the DNA bands under UV illumination. The retardation of DNA migration, indicated by a shift in the band position or the retention of the DNA in the loading well, confirms the formation of this compound/pDNA complexes.

Dynamic Light Scattering (DLS)

DLS is a technique used to measure the hydrodynamic diameter and size distribution of the this compound/pDNA lipoplexes in solution.[3] It also allows for the determination of the zeta potential, which is an indicator of the surface charge of the nanoparticles and their stability.

Protocol:

-

Prepare the this compound/pDNA lipoplexes at the desired lipid-to-DNA ratio in a suitable buffer (e.g., HEPES-buffered saline).

-

Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

-

Transfer the filtered sample into a clean DLS cuvette.

-

Place the cuvette into the DLS instrument.

-

Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature.

-

Perform the size measurement. The instrument will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate their size distribution.

-

For zeta potential measurement, transfer the sample to a specific zeta potential cuvette and apply an electric field. The instrument measures the electrophoretic mobility of the particles to determine their zeta potential.

In Vitro Transfection Assay

This assay evaluates the efficiency of the this compound/pDNA lipoplexes in delivering a reporter gene (e.g., encoding Green Fluorescent Protein [GFP] or luciferase) into cultured cells.

Protocol:

-

Seed the target cells in a multi-well plate (e.g., 24-well plate) and culture them until they reach 70-90% confluency.

-

Prepare the this compound/pDNA lipoplexes containing the reporter plasmid in a serum-free medium.

-

Incubate the lipoplexes for 20-30 minutes at room temperature to allow for complex formation.

-

Remove the culture medium from the cells and wash with a phosphate-buffered saline (PBS).

-

Add the lipoplex solution to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After the incubation period, add complete growth medium (containing serum) to the cells.

-

Continue to culture the cells for 24-48 hours.

-

Assess the reporter gene expression. For GFP, this can be done using fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used to measure the light output after adding the appropriate substrate.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxicity of the this compound/pDNA lipoplexes.[4][5]

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of the this compound/pDNA lipoplexes in culture medium.

-

Remove the medium from the cells and add the different concentrations of the lipoplexes.

-

Incubate the cells for 24-48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control cells.

Cellular Uptake and Intracellular Trafficking

The successful delivery of the plasmid DNA to the nucleus is a multi-step process that begins with the uptake of the this compound/pDNA lipoplex by the cell.

The positively charged lipoplexes are thought to initially bind to the negatively charged cell surface.[6] The primary mechanism of cellular entry is through endocytosis, which can be mediated by clathrin-coated pits or caveolae.[7] Once inside the cell, the lipoplex is enclosed within an endosome.

For the plasmid DNA to be effective, it must escape the endosome before it fuses with a lysosome, where the DNA would be degraded. The "proton sponge" effect is a proposed mechanism for endosomal escape. It is hypothesized that the cationic lipids buffer the acidification of the endosome, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the plasmid DNA into the cytoplasm.[6]

Once in the cytoplasm, the plasmid DNA must then be transported to the nucleus to be transcribed into mRNA, which is then translated into the desired protein. The mechanism of nuclear import for plasmid DNA is not fully understood but is a critical step for successful gene expression.

Conclusion

This compound is a promising cationic lipid for the non-viral delivery of plasmid DNA. Its ability to condense and protect DNA, coupled with its potential for efficient cellular uptake and endosomal escape, makes it a valuable tool in gene therapy research and development. The experimental protocols and characterization data provided in this guide offer a framework for the evaluation and optimization of this compound-based gene delivery systems. Further research into the specific intracellular trafficking pathways and mechanisms of nuclear import will be crucial for the rational design of even more effective non-viral vectors.

References

- 1. Efficient in vivo delivery of DNA to pulmonary cells using the novel lipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. news-medical.net [news-medical.net]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

EDMPC-Mediated Cell Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EDMPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine), a novel cationic lipid, and its application in mediating the cellular uptake of genetic material. This document details the core principles of this compound-based delivery, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the putative cellular uptake pathways.

Introduction to this compound-Mediated Delivery

This compound is a cationic lipid that has demonstrated efficacy in delivering DNA to cells, particularly to pulmonary cells in vivo.[1] Like other cationic lipids, this compound is formulated with nucleic acid cargo to form lipoplexes, which are nanoparticles that facilitate cellular entry. The positive charge of this compound interacts with the negatively charged phosphate backbone of DNA, condensing it into a more compact structure that can be more readily taken up by cells.

The efficiency of this compound-mediated delivery is significantly influenced by the formulation of the lipoplexes, including the choice of helper lipids such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[1] These helper lipids play a crucial role in the stability of the lipoplex and its interaction with the cell membrane, ultimately impacting the mechanism of uptake and the efficiency of gene expression.

Quantitative Data on this compound-Mediated Transfection

The following tables summarize the in vitro transfection efficiency of various this compound formulations across different cell lines, as determined by reporter gene assays.

Table 1: In Vitro Transfection Efficiency of this compound-Cholesterol Formulations with lacZ Reporter Gene

| Cell Line | DNA:Lipid Ratio | DNA Concentration (µg/ml) | β-Galactosidase Activity (mU/mg protein) |

| COS | 3:1 | 0.625 | ~100 |

| COS | 2:1 | 0.625 | ~250 |

| COS | 1:1 | 0.625 | ~400 |

| 293 | 3:1 | 0.625 | ~50 |

| 293 | 2:1 | 0.625 | ~150 |

| 293 | 1:1 | 0.625 | ~200 |

| A549 | 3:1 | 0.625 | ~10 |

| A549 | 2:1 | 0.625 | ~25 |

| A549 | 1:1 | 0.625 | ~40 |

| H441 | 3:1 | 0.625 | ~5 |

| H441 | 2:1 | 0.625 | ~15 |

| H441 | 1:1 | 0.625 | ~25 |

Table 2: In Vitro Transfection Efficiency of this compound-DOPE Formulations with CAT Reporter Gene

| Cell Line | DNA:Lipid Ratio | DNA Concentration (µg/ml) | CAT Activity (mU/mg protein) |

| COS | 1:1 | 1.0 | ~850 |

| COS | 1:1 | 1.5 | ~900 |

| 293 | 1:1 | 1.0 | ~300 |

| 293 | 1:1 | 1.5 | ~350 |

Data in tables is approximated from graphical representations in the cited literature.[2]

Putative Cellular Uptake Mechanisms

While the precise endocytic pathways for this compound-lipoplexes have not been definitively elucidated, the current understanding of cationic lipoplex uptake suggests several potential mechanisms. The size and surface charge of the lipoplexes, as well as the cell type, are critical determinants of the entry route.[1][3]

For smaller, stable lipoplexes, receptor-mediated endocytosis is a likely pathway. This can include:

-

Clathrin-mediated endocytosis: A common pathway for the internalization of nanoparticles.[1]

-

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane.[1]

Larger aggregates or precipitates of this compound-lipoplexes, which have been observed in vitro, may be taken up by phagocytosis , a process typically carried out by specialized cells but can also occur in other cell types under certain conditions.[1][2] Macropinocytosis , a non-specific form of endocytosis involving the engulfment of large fluid-filled vesicles, is another potential route for larger lipoplex aggregates.[1]

The inclusion of helper lipids can further influence the uptake mechanism. DOPE is known to promote the formation of a hexagonal HII phase, which can facilitate the fusion of the lipoplex with the endosomal membrane, leading to the release of the genetic material into the cytoplasm.[4] Cholesterol can modulate membrane fluidity, which may impact the efficiency of various endocytic pathways.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-mediated cell uptake.

Preparation of this compound-DNA Lipoplexes

This protocol describes the formation of lipoplexes from a cationic lipid (this compound) and a helper lipid (cholesterol or DOPE) with plasmid DNA.

Materials:

-

This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

-

Cholesterol or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Plasmid DNA (e.g., containing a reporter gene like lacZ or CAT)

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Glass vials

-

Nitrogen or Argon gas

-

Vacuum system

-

Bath sonicator

Procedure:

-

Dissolve this compound and the chosen helper lipid (cholesterol or DOPE) in chloroform in a glass vial at the desired molar ratio (e.g., 1:1).

-

Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas, followed by drying under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with sterile, nuclease-free water or an appropriate buffer to form a lipid suspension. The volume of the aqueous solution will determine the final lipid concentration.

-

Sonicate the lipid suspension in a bath sonicator until the solution is clear to form small unilamellar vesicles.

-

In a separate sterile tube, dilute the plasmid DNA in the same buffer used for lipid hydration.

-

To form the lipoplexes, add the DNA solution to the lipid vesicle suspension at the desired DNA-to-lipid ratio (e.g., 1:1, 2:1, or 3:1 by weight).

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

-

The lipoplexes are now ready for in vitro transfection or in vivo administration.

In Vitro Transfection and Reporter Gene Assays

This protocol outlines the general procedure for transfecting cells in culture with this compound-lipoplexes and subsequently measuring reporter gene expression.

4.2.1 Cell Culture and Transfection

-

Plate cells in the appropriate growth medium and culture them to a confluence of 60-80% at the time of transfection.

-

On the day of transfection, remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Add the prepared this compound-DNA lipoplex suspension to the cells. The volume and concentration should be optimized for the specific cell type and plate format.

-

Incubate the cells with the lipoplexes for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

-

After the incubation, remove the lipoplex-containing medium and replace it with fresh, complete growth medium.

-

Incubate the cells for an additional 24-48 hours to allow for gene expression.

4.2.2 β-Galactosidase Assay (Colorimetric)

This assay is used to quantify the expression of the lacZ gene.

Materials:

-

Transfected cell lysate

-

Lysis buffer (e.g., 0.25 M Tris-HCl, pH 7.5)

-

O-Nitrophenyl-β-D-galactopyranoside (ONPG) solution

-

Reaction buffer (e.g., containing sodium phosphate and magnesium chloride)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer

Procedure:

-

Lyse the transfected cells using a suitable lysis buffer.

-

Determine the total protein concentration in the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

In a microplate well or microcentrifuge tube, mix a known amount of cell lysate with the reaction buffer containing ONPG.

-

Incubate the reaction at 37°C until a yellow color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm using a spectrophotometer.

-

Calculate the β-galactosidase activity and normalize it to the total protein concentration to determine the specific activity (e.g., in mU/mg protein).[7][8][9][10][11]

4.2.3 Chloramphenicol Acetyltransferase (CAT) Assay

This assay is used to quantify the expression of the CAT gene.

Materials:

-

Transfected cell lysate

-

[¹⁴C]Chloramphenicol

-

Acetyl-CoA

-

Reaction buffer

-

Ethyl acetate

-

Scintillation fluid and counter

Procedure:

-

Prepare cell lysates from transfected cells.

-

Determine the protein concentration of the lysates.

-

Set up a reaction mixture containing cell lysate, [¹⁴C]chloramphenicol, and acetyl-CoA in the appropriate reaction buffer.

-

Incubate the reaction at 37°C for a defined period.

-

Extract the acetylated forms of chloramphenicol using ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a small volume of ethyl acetate.

-

Separate the acetylated and unacetylated forms of chloramphenicol using thin-layer chromatography (TLC).

-

Quantify the amount of acetylated [¹⁴C]chloramphenicol by scintillation counting or autoradiography.

-

Calculate the CAT activity and normalize it to the protein concentration.

Measurement of Lipoplex Particle Size and Zeta Potential

Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) are standard techniques for characterizing the physical properties of lipoplexes.

Instrumentation:

-

A dynamic light scattering instrument with a zeta potential measurement capability (e.g., a Zetasizer).

Procedure:

-

Prepare the this compound-DNA lipoplexes as described in section 4.1.

-

Dilute the lipoplex suspension in an appropriate buffer to a suitable concentration for DLS and ELS measurements.

-

For particle size measurement (DLS), place the diluted sample in a cuvette and insert it into the instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter.

-

For zeta potential measurement (ELS), inject the diluted sample into a specialized zeta potential cell. The instrument applies an electric field and measures the velocity of the charged particles, from which the zeta potential is calculated.

-

Record the mean particle size, polydispersity index (PDI), and zeta potential.[][13][14]

Conclusion

This compound is a promising cationic lipid for gene delivery, particularly for in vivo applications in the lungs. The efficiency of this compound-mediated cell uptake is dependent on the formulation with helper lipids and the specific cell type being targeted. While the precise molecular mechanisms are still under investigation, it is likely that a combination of endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis/phagocytosis for larger aggregates, are involved. Further research is needed to elucidate the specific signaling pathways that are triggered by this compound lipoplexes and to optimize formulations for enhanced delivery and therapeutic efficacy. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound-based gene delivery systems.

References

- 1. Physico-Chemical Characteristics of Lipoplexes Influence Cell Uptake Mechanisms and Transfection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoplex morphologies and their influences on transfection efficiency in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Cholesterol and Structurally Related Molecules in Enhancing Transfection by Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of cholesterol on the transfection efficiency of DOTAP-containing lipoplexes – TechConnect Briefs [briefs.techconnect.org]

- 7. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. boneandcancer.org [boneandcancer.org]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. azonano.com [azonano.com]

Biophysical Characterization of EDMPC Liposomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of liposomes formulated with 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), a novel cationic lipid primarily utilized for in vivo gene delivery. Given the specialized nature of this compound, this document outlines the fundamental techniques and experimental protocols required to thoroughly characterize this compound-containing liposomes, enabling researchers to ensure formulation consistency, stability, and efficacy.

Introduction to this compound

This compound is a cationic lipid that has demonstrated high efficiency for in vivo DNA delivery, particularly to pulmonary cells[1][2]. Its structure, featuring a quaternary ammonium headgroup, facilitates the complexation with negatively charged nucleic acids to form lipoplexes. The biophysical properties of these liposomes are critical to their function as gene delivery vectors, influencing their stability in biological fluids, interaction with target cells, and the subsequent release of their genetic payload. A thorough biophysical characterization is therefore a prerequisite for the development of effective and reproducible this compound-based therapeutics.

Core Biophysical Characterization Techniques

A comprehensive biophysical analysis of this compound liposomes involves a suite of analytical methods to determine their structural and functional attributes. These characteristics are critical quality attributes that dictate the in vivo performance of the liposomal formulation[3].

Size, Polydispersity, and Zeta Potential

Particle size and zeta potential are two of the most important properties that determine the fate of intravenously injected liposomes[4].

-

Size (Hydrodynamic Diameter) and Polydispersity Index (PDI): These parameters are crucial as they affect the circulation half-life, biodistribution, and cellular uptake of the liposomes. Dynamic Light Scattering (DLS) is the primary technique used for these measurements[4][5][6]. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes in suspension[6].

-

Zeta Potential: This is a measure of the magnitude of the electrostatic charge on the surface of the liposome and is a key indicator of colloidal stability[1][2]. For cationic lipids like this compound, a positive zeta potential is expected, which is essential for binding to anionic molecules like DNA. Zeta potential is typically measured using Laser Doppler Velocimetry[4].

Lamellarity and Morphology

The number of lipid bilayers (lamellarity) and the overall shape of the liposomes can impact drug loading and release kinetics.

-

Cryo-Transmission Electron Microscopy (Cryo-TEM): This is a powerful technique for the direct visualization of liposome morphology and the determination of lamellarity (e.g., unilamellar, multilamellar)[7].

Stability

The stability of a liposomal formulation is a critical parameter, assessing its ability to retain its physicochemical properties over time and under relevant physiological conditions[8][9].

-

Colloidal Stability: Assessed by monitoring changes in size, PDI, and zeta potential over time under specific storage conditions (e.g., 4°C in a buffered solution).

-

Cargo Leakage (Release Kinetics): The rate at which the encapsulated material is released from the liposome is a key performance indicator. This is often assessed using a dialysis method against a large volume of buffer, with the amount of released cargo quantified over time[10][11]. For genetic material, specific assays for nucleic acid quantification would be employed. A common method to assess the stability and permeability of liposomes is the calcein leakage assay[12].

Encapsulation Efficiency and Drug Loading

-

Encapsulation Efficiency (EE%): This parameter quantifies the percentage of the initial therapeutic agent (e.g., DNA, RNA) that is successfully entrapped within the liposomes[13]. It is a critical measure of the efficiency of the formulation process.

-

Drug Loading: Refers to the amount of active substance per amount of lipid, often expressed as a weight or molar ratio. There are two main types of drug loading into liposomes: passive and active loading.

Quantitative Data Summary

The following tables provide a structured format for presenting the quantitative data obtained from the biophysical characterization of this compound liposomes.

Table 1: Size, Polydispersity, and Zeta Potential of this compound Liposome Formulations

| Formulation ID | Lipid Composition (molar ratio) | Mean Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |

| This compound-001 | This compound/DOPE (1:1) | |||

| This compound-002 | This compound/Cholesterol (2:1) | |||

| ... | ... |

Data to be presented as mean ± standard deviation from at least three independent measurements.

Table 2: Encapsulation Efficiency and Stability of this compound Lipoplexes

| Formulation ID | Encapsulated Molecule | Encapsulation Efficiency (%) ± SD | Cargo Release at 24h (%) in 50% Serum ± SD |

| This compound-001 | pDNA (e.g., pEGFP) | ||

| This compound-002 | siRNA | ||

| ... | ... |

Release studies are crucial to understand the behavior of the formulation in a biologically relevant medium.

Detailed Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

The thin-film hydration method is a common technique for the preparation of liposomes[10].

-

Lipid Film Formation: Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. If encapsulating a hydrophilic substance, it will be dissolved in this buffer.

-

Sizing (Extrusion): To obtain unilamellar vesicles with a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Measurement of Size and Zeta Potential

-

Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

-

DLS Measurement: Analyze the sample using a Zetasizer or similar instrument to determine the Z-average diameter and PDI.

-

Zeta Potential Measurement: Transfer the diluted sample to a specialized cuvette with electrodes and measure the electrophoretic mobility to determine the zeta potential.

Determination of Encapsulation Efficiency

-

Separation of Free Drug: Separate the liposome-encapsulated material from the unencapsulated (free) material using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation.

-

Quantification: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated content.

-

Analysis: Quantify the amount of encapsulated material using an appropriate analytical method (e.g., fluorescence spectroscopy for labeled DNA, or HPLC).

-

Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100.

Mandatory Visualizations

Experimental Workflow for this compound Liposome Characterization

Caption: Workflow for the formulation and biophysical characterization of this compound liposomes.

Principle of DLS and Zeta Potential Measurement

Caption: Principles of DLS for size/PDI and Laser Doppler Velocimetry for zeta potential.

Cellular Uptake Pathway for Cationic Lipoplexes

Caption: Proposed cellular uptake mechanism for cationic this compound lipoplexes via endocytosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficient in vivo delivery of DNA to pulmonary cells using the novel lipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. polysciences.com [polysciences.com]

- 4. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DMPC Liposomes — LipExoGen [lipexogen.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 11. Structure of the DMPC lipid bilayer ripple phase - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of EDMPC in Advancing Lipid Nanoparticle Formulations for Targeted mRNA Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their safe and effective delivery. The composition of these LNPs is a critical determinant of their efficacy, biodistribution, and safety profile. Among the diverse array of lipids utilized in these formulations, 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), a synthetic cationic lipid, has garnered significant attention for its unique contributions to LNP functionality, particularly in directing organ-specific delivery of mRNA payloads. This technical guide provides a comprehensive overview of the role of this compound in LNP formulation, detailing its chemical properties, mechanism of action, and impact on the biophysical and biological characteristics of LNPs.

The Chemical and Physicochemical Properties of this compound

This compound is a cationic lipid characterized by a glycerol backbone, two myristoyl (C14:0) saturated fatty acid chains, and a permanently positively charged ethylphosphocholine headgroup. This permanent positive charge at physiological pH is a key feature that distinguishes it from ionizable lipids, which are the primary cationic component in many clinically approved LNPs.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Full Chemical Name | 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine | [1][2] |

| Abbreviation | This compound, EPC | [1][2] |

| Lipid Type | Cationic Lipid | [3] |

| Charge at Physiological pH | Permanent Positive Charge | [1] |

| Fatty Acid Chains | Two myristoyl (C14:0) chains | [1] |

| Headgroup | Ethylphosphocholine | [1] |

The Core Function of this compound in LNP Formulations: A Paradigm Shift in Organ Targeting

While historically investigated for the delivery of DNA and siRNA, particularly to pulmonary tissues, the role of this compound in modern mRNA-LNP formulations has been significantly elucidated through the development of Selective Organ Targeting (SORT) nanoparticles.[1][4] In this innovative approach, this compound is incorporated as a supplementary cationic lipid into a baseline ionizable lipid-containing LNP formulation.

The primary function of this compound within these SORT LNPs is to modulate the overall surface charge and biophysical properties of the nanoparticles, thereby influencing their interaction with plasma proteins and subsequent biodistribution. The permanent positive charge of this compound plays a crucial role in this process.

Mechanism of Action in Organ Targeting

The precise mechanism by which this compound facilitates organ-specific delivery, particularly to the lungs, is an area of active research. The current understanding suggests a multi-step process:

-

Protein Corona Formation: Upon intravenous administration, LNPs are rapidly coated with plasma proteins, forming a "protein corona." The composition of this corona is dictated by the surface properties of the LNP, including its charge.

-

Modulation of Protein Adsorption: The inclusion of the permanently cationic this compound alters the LNP's surface charge, leading to the differential adsorption of specific plasma proteins.[2]

-

Receptor-Mediated Uptake: The specific proteins enriched on the surface of the this compound-containing LNPs can then act as opsonins, mediating the recognition and uptake of the nanoparticles by receptors expressed on the surface of cells in specific organs, such as the lungs.[2]

This targeted delivery mechanism represents a significant advancement over traditional LNP formulations, which predominantly accumulate in the liver.

Experimental Protocols for this compound-Containing LNP Formulation

While specific, detailed protocols for the formulation of LNPs with this compound as the sole cationic lipid for mRNA delivery are not widely available in the public domain, the methodology for incorporating this compound into SORT LNPs provides a valuable framework.

General Formulation Workflow for SORT LNPs containing this compound

The formulation of this compound-containing LNPs for mRNA delivery typically involves a rapid mixing process, often utilizing microfluidics.

Key Steps:

-

Lipid Stock Preparation: The ionizable lipid, this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol to form the organic phase. The molar ratio of these components is a critical parameter that is optimized for specific applications.

-

mRNA Solution Preparation: The mRNA is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA.

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device. This controlled mixing process leads to the self-assembly of the lipids and mRNA into LNPs.

-

Downstream Processing: The formulated LNPs are then subjected to downstream processing, which typically includes tangential flow filtration (TFF) to remove ethanol, exchange the buffer to a physiological pH (e.g., PBS), and concentrate the LNP suspension.

-

Sterile Filtration: The final LNP formulation is sterile-filtered prior to use.

Quantitative Data on this compound-LNP Performance

The inclusion of this compound in LNP formulations has been shown to systematically alter their in vivo delivery profile. The following table summarizes key findings from studies on SORT nanoparticles.

Table 2: Impact of this compound on LNP Biodistribution

| LNP Composition (Molar Percentage of this compound) | Primary Organ of mRNA Expression | Reference |

| 0% this compound (Baseline Ionizable LNP) | Liver | [4] |

| 50% this compound | Lungs | [2] |

Note: The baseline LNP formulation in these studies typically consists of an ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid.

Signaling Pathways and Cellular Uptake

The precise signaling pathways involved in the uptake of this compound-containing LNPs are still under investigation and are likely dependent on the specific protein corona that forms on the nanoparticle surface. However, the general mechanism of LNP uptake and endosomal escape is thought to proceed as follows:

-

Cellular Uptake: LNPs are internalized by cells through endocytosis, a process that is often mediated by the binding of proteins on the LNP surface to receptors on the cell membrane.

-

Endosomal Trafficking: Once inside the cell, the LNPs are enclosed within endosomes.

-

Endosomal Escape: As the endosome matures, its internal pH decreases. This acidic environment protonates the ionizable lipid component of the LNP, leading to a change in its charge. This charge switch is thought to facilitate the destabilization of the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm. The permanent positive charge of this compound may also contribute to interactions with the negatively charged endosomal membrane, although its precise role in endosomal escape in the context of a mixed ionizable/cationic LNP is an area for further study.

-

Translation: Once in the cytoplasm, the mRNA is translated by the cell's machinery to produce the protein of interest.

Conclusion and Future Directions

This compound has emerged as a critical component in the development of next-generation LNPs for targeted mRNA delivery. Its incorporation as a supplementary cationic lipid in SORT nanoparticles has demonstrated a remarkable ability to shift the biodistribution of LNPs from the liver to other organs, most notably the lungs. This opens up new therapeutic possibilities for treating a wide range of diseases affecting tissues beyond the liver.

Future research in this area will likely focus on several key aspects:

-

Elucidating the Protein Corona: A more detailed understanding of the specific proteins that adsorb to this compound-containing LNPs and their corresponding cellular receptors will be crucial for the rational design of LNPs with even greater tissue specificity.

-

Optimizing this compound Ratios: Further studies are needed to fine-tune the optimal molar ratio of this compound in LNP formulations to maximize delivery to specific target organs while minimizing off-target effects and potential toxicity.

-

Exploring this compound in Other LNP Platforms: Investigating the utility of this compound in combination with other novel ionizable lipids and helper lipids could lead to the development of even more potent and versatile delivery systems.

-

Investigating the Role in Endosomal Escape: A deeper understanding of how the permanent positive charge of this compound influences the endosomal escape process will be important for optimizing the intracellular delivery of mRNA.

References

- 1. mcb.uconn.edu [mcb.uconn.edu]

- 2. A new strategy for the extrahepatic delivery of lipid-based nanomedicines: a protein corona-mediated selective targeting system based on an ionizable ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00079C [pubs.rsc.org]

- 3. Advances in Lipid Nanoparticles for mRNA-Based Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective ORgan Targeting (SORT) nanoparticles for tissue specific mRNA delivery and CRISPR/Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to EDMPC for In Vitro and In Vivo Studies

This technical guide provides a comprehensive overview of the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (this compound) for use in in vitro and in vivo gene delivery studies. It covers the core principles of this compound-based liposome formulation, detailed experimental protocols, and quantitative data from key research, with a focus on pulmonary gene delivery.

Introduction to this compound

This compound is a novel cationic lipid that has demonstrated high efficiency in delivering DNA to cells, particularly to pulmonary tissues.[1][2] Its unique structure allows for the formation of stable lipid-DNA complexes (lipoplexes) that can transfect a variety of cell types. This compound is often formulated with neutral "helper" lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, to enhance transfection efficiency.[1] Research has shown that the efficacy of different this compound formulations can vary significantly between in vitro and in vivo applications, highlighting the importance of optimizing formulations for the specific experimental context.[1][2]

Data Presentation: Quantitative Analysis of this compound-Mediated Gene Expression

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound-mediated gene delivery, primarily based on the findings of Gorman et al. (1997). The expression of the reporter gene, Chloramphenicol Acetyltransferase (CAT), was used to quantify transfection efficiency.

Table 1: In Vitro CAT Gene Expression in Various Cell Lines Using this compound Formulations

| Cell Line | This compound Formulation | DNA:Lipid Ratio (w/w) | DNA Concentration (mg/ml) | CAT Expression (pg CAT/mg total protein) |

| 293 (Human Embryonic Kidney) | This compound:Cholesterol | 1:1 | 1.5 | ~850 |

| 293 (Human Embryonic Kidney) | This compound:Cholesterol | 1:1 | 1.0 | ~450 |

| 293 (Human Embryonic Kidney) | This compound:DOPE | 1:1 | 1.5 | ~200 |

| 293 (Human Embryonic Kidney) | This compound:DOPE | 1:1 | 1.0 | ~100 |

| A549 (Human Lung Carcinoma) | This compound:Cholesterol | 1:1 | 1.0 | ~1200 |

| A549 (Human Lung Carcinoma) | This compound:Cholesterol | 2:1 | 1.0 | ~700 |

| A549 (Human Lung Carcinoma) | This compound:DOPE | 1:1 | 1.0 | ~600 |

| A549 (Human Lung Carcinoma) | This compound:DOPE | 2:1 | 1.0 | ~300 |

| H441 (Human Lung Papillary Adenocarcinoma) | This compound:Cholesterol | 1:1 | 1.0 | ~150 |

| H441 (Human Lung Papillary Adenocarcinoma) | This compound:Cholesterol | 2:1 | 1.0 | ~100 |

| H441 (Human Lung Papillary Adenocarcinoma) | This compound:DOPE | 1:1 | 1.0 | ~75 |

| H441 (Human Lung Papillary Adenocarcinoma) | This compound:DOPE | 2:1 | 1.0 | ~50 |

Data is approximated from graphical representations in Gorman et al. (1997).[1]

Table 2: In Vivo CAT Gene Expression in Rodent Lungs Following Intralobar Delivery of this compound Formulations

| Animal Model | This compound Formulation | DNA:Lipid Ratio (w/w) | DNA Concentration (mg/ml) | CAT Expression in Left Lung (mU CAT/mg total protein) | CAT Expression in Trachea (mU CAT/mg total protein) |

| Rat | This compound:Cholesterol | 1:1 | 1.0 | ~1.2 | ~0.1 |

| Rat | This compound:Cholesterol | 2:1 | 1.0 | ~0.8 | ~0.05 |

| Rat | This compound:DOPE | 1:1 | 1.0 | ~0.4 | ~0.02 |

| Rat | This compound:DOPE | 2:1 | 1.0 | ~0.2 | ~0.01 |

| Mouse | This compound:Cholesterol | 1:1 | 1.0 | ~0.7 | ~0.05 |

| Mouse | This compound:Cholesterol | 2:1 | 1.0 | ~0.5 | ~0.03 |

Data is approximated from graphical representations in Gorman et al. (1997).[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound-mediated gene delivery.

Preparation of this compound-Lipid Formulations

This protocol describes the preparation of this compound-based liposomes with either cholesterol or DOPE as a helper lipid.

-

Stock Solutions:

-

Prepare a 10 mg/ml stock solution of this compound in sterile water.

-

Prepare a 10 mg/ml stock solution of cholesterol in ethanol.

-

Prepare a 10 mg/ml stock solution of DOPE in chloroform.

-

-

Liposome Formulation:

-

For this compound:Cholesterol formulations, mix equal volumes of the this compound and cholesterol stock solutions.

-

For this compound:DOPE formulations, mix equal volumes of the this compound and DOPE stock solutions.

-

The lipid mixtures are then dried to a thin film under a stream of nitrogen gas.

-

The dried lipid film is hydrated with a 5% dextrose solution in water (D5W) to a final total lipid concentration of 2 mg/ml.

-

The hydrated lipid suspension is then sonicated to form small unilamellar vesicles.

-

-

Lipoplex Formation:

-

Plasmid DNA is diluted in D5W.

-

The DNA solution is then added to an equal volume of the liposome suspension and mixed gently.

-

The resulting lipoplexes are incubated at room temperature for 15-30 minutes before use.

-

In Vitro Transfection Protocol

This protocol outlines the steps for transfecting mammalian cells in culture with this compound-lipoplexes.

-

Cell Culture:

-

Plate cells in 6-well plates at a density that will result in 50-80% confluency on the day of transfection.

-

Culture cells in the appropriate growth medium supplemented with serum and antibiotics.

-

-

Transfection:

-

On the day of transfection, replace the culture medium with serum-free medium.

-

Add the prepared this compound-DNA lipoplexes dropwise to each well.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After the incubation period, add one volume of medium containing 20% serum to each well.

-

-

Post-Transfection:

-

Incubate the cells for an additional 24-48 hours.

-

Harvest the cells for analysis of reporter gene expression.

-

In Vivo Intralobar Delivery Protocol (Rodents)

This protocol details the procedure for direct delivery of this compound-lipoplexes to the lungs of mice and rats.

-

Animal Preparation:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Place the anesthetized animal in a supine position.

-

-

Intralobar Instillation:

-

Visualize the trachea through a small incision in the neck.

-

Carefully insert a catheter or a fine-gauge needle into the trachea.

-

Advance the catheter into the left main bronchus.

-

Slowly instill the this compound-DNA lipoplex solution (typically 50-100 µl for mice and 200-300 µl for rats).

-

-

Recovery and Analysis:

-

Allow the animal to recover from anesthesia.

-

After 24-48 hours, euthanize the animal and harvest the lungs and trachea for analysis of gene expression.

-

Chloramphenicol Acetyltransferase (CAT) ELISA

This protocol is for the quantification of CAT protein expression in cell lysates or tissue homogenates.

-

Sample Preparation:

-

Lyse the transfected cells or homogenize the harvested tissues in a suitable lysis buffer.

-

Centrifuge the lysate/homogenate to pellet cellular debris.

-

Collect the supernatant for analysis.

-

-

ELISA Procedure:

-

Coat a 96-well microtiter plate with a capture antibody specific for CAT.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

-

Add the cell lysates/homogenates and a series of CAT standards to the wells.

-

Incubate to allow the CAT protein to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubate to allow the detection antibody to bind to the captured CAT.

-

Wash the plate and add a substrate for the enzyme.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of CAT in the samples by comparing their absorbance to the standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in this compound-mediated gene delivery.

Experimental Workflow for In Vitro Transfection

References

EDMPC as a Non-Viral Gene Delivery Vector: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-viral gene delivery systems are gaining prominence due to their enhanced safety profile compared to viral vectors. Among these, cationic lipid-based vectors are a leading platform for nucleic acid delivery. This technical guide provides an in-depth overview of a specific cationic lipid, 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), for non-viral gene delivery. This document outlines the synthesis of this compound, detailed protocols for the formulation of this compound-based lipoplexes, and their application in in vitro and in vivo gene delivery. Furthermore, it presents a summary of reported transfection efficiencies and cytotoxicity data. The guide also illustrates the putative cellular uptake and intracellular trafficking pathways of this compound-based gene delivery systems.

Introduction

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. The primary challenge in this field lies in the development of safe and efficient vectors to deliver therapeutic nucleic acids to target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the exploration of non-viral alternatives[1]. Cationic lipids represent a versatile class of non-viral vectors that can self-assemble with negatively charged nucleic acids to form nanoparticles called lipoplexes, which can facilitate cellular entry and gene expression[2][3].

This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) is a novel cationic lipid that has shown particular promise for in vivo gene delivery, especially to pulmonary cells[1][4]. Its structure, featuring a dimyristoyl lipid backbone and a quaternary ammonium headgroup with an ethyl modification, allows for efficient condensation of DNA and interaction with cell membranes. This guide serves as a comprehensive resource for researchers interested in utilizing this compound as a gene delivery vector.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from a commercially available precursor, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).

Step 1: Synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

A common method for the synthesis of DMPC is the Steglich esterification of sn-glycero-3-phosphocholine (GPC) with myristic acid.

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Myristic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Chloroform

-

Silica gel

Protocol:

-

A silica-GPC complex is prepared by dropwise addition of a methanol solution of GPC to silica gel, followed by vacuum concentration.

-

The silica-GPC complex is suspended in chloroform with myristic acid, DCC, and DMAP.

-

The reaction mixture is heated and stirred for an extended period (e.g., 72 hours at 45°C)[5].

-

The resulting DMPC is purified from byproducts through sequential recrystallization from solvents like ethyl acetate and acetone to achieve high purity[5][6].

Step 2: Ethylation of DMPC to form this compound

The final step involves the ethylation of the phosphocholine headgroup of DMPC. This is a standard alkylation reaction targeting the tertiary amine of the choline group.

Materials:

-

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

-

Ethylating agent (e.g., ethyl iodide or ethyl triflate)

-

Aprotic solvent (e.g., chloroform or dichloromethane)

Protocol:

-

Dissolve the purified DMPC in a suitable aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add an excess of the ethylating agent to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting this compound is purified, typically by chromatography, to yield the final product as a chloride salt[1][4].

Mechanism of this compound-Mediated Gene Delivery

The mechanism of gene delivery by this compound-based lipoplexes follows the general pathway of cationic lipid vectors, which involves several key steps:

-

Lipoplex Formation: The positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate backbone of the nucleic acid, leading to the condensation of the nucleic acid and the formation of nanoparticles[2]. Co-lipids such as DOPE or cholesterol can be included in the formulation to enhance stability and transfection efficiency[7][8][9].

-

Cellular Uptake: The positively charged surface of the lipoplexes facilitates their interaction with the negatively charged proteoglycans on the cell surface, promoting cellular uptake primarily through endocytosis[10].

-

Endosomal Escape: Once inside the endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. This is a critical step for successful gene delivery[10][11].

-

Intracellular Trafficking and Nuclear Entry: For plasmid DNA, the journey continues with trafficking through the cytoplasm to the nucleus. The exact mechanisms for this are not fully elucidated but are thought to involve the cellular cytoskeleton. Entry into the nucleus is a significant barrier and is often more efficient in dividing cells where the nuclear envelope breaks down during mitosis.

Visualizing the Pathway

The following diagrams illustrate the key stages of this compound-mediated gene delivery.

Experimental Protocols

The following are detailed protocols for the preparation of this compound-based lipoplexes and their use in cell transfection and cytotoxicity assays, adapted from established methods for cationic lipids and specific details from studies on this compound[4][12][13].

Preparation of this compound/Co-lipid Liposomes

Materials:

-

This compound

-

Co-lipid (DOPE or Cholesterol)

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Glass vials

-

Nitrogen or argon gas

-

Vacuum pump

-

Sonicator (bath or probe)

Protocol:

-

Dissolve this compound and the co-lipid (e.g., in a 1:1 molar ratio with DOPE or cholesterol) in chloroform in a glass vial.

-

Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial.

-

Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with sterile, nuclease-free water or buffer to a final lipid concentration of 1 mg/mL. Vortex the vial for several minutes to facilitate the formation of multilamellar vesicles (MLVs).

-

For a more uniform size distribution, sonicate the liposome suspension. For small unilamellar vesicles (SUVs), bath sonication for 5-10 minutes or probe sonication (with caution to avoid overheating) can be used.

Formation of this compound/DNA Lipoplexes

Materials:

-

This compound/Co-lipid liposome suspension (from section 4.1)

-

Plasmid DNA (pDNA) at a known concentration in a low-salt buffer (e.g., TE buffer)

-

Serum-free cell culture medium (e.g., Opti-MEM)

Protocol:

-

For a given transfection experiment, dilute the required amount of pDNA in serum-free medium.

-

In a separate tube, dilute the required amount of the this compound/co-lipid liposome suspension in serum-free medium. The optimal DNA to lipid ratio needs to be determined empirically, but a starting point can be a 1:1 to 3:1 mass ratio of DNA to lipid[4].

-

Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

-

Incubate the lipoplex solution at room temperature for 15-30 minutes to allow for complex formation.

In Vitro Cell Transfection

Materials:

-

Cells plated in a multi-well plate (e.g., 24-well or 96-well) at a confluence of 70-90%

-

This compound/DNA lipoplex solution (from section 4.2)

-

Complete cell culture medium (with serum)

Protocol:

-

Gently wash the cells with sterile phosphate-buffered saline (PBS).

-

Remove the PBS and add the lipoplex solution dropwise to each well.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-